2-(difluoromethyl)-1,3-benzoxazol-5-amine
CAS No.: 1039961-21-1
Cat. No.: VC11638431
Molecular Formula: C8H6F2N2O
Molecular Weight: 184.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039961-21-1 |
|---|---|
| Molecular Formula | C8H6F2N2O |
| Molecular Weight | 184.14 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1,3-benzoxazol-5-amine |
| Standard InChI | InChI=1S/C8H6F2N2O/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H,11H2 |
| Standard InChI Key | VJGJATZIZXZSJY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(O2)C(F)F |
Introduction
Structural and Molecular Characteristics
The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In 2-(difluoromethyl)-1,3-benzoxazol-5-amine, the oxazole ring is substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 5-position with an amine (-NH₂) group . Key structural features include:
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Molecular Formula: C₈H₆F₂N₂O
The difluoromethyl group enhances lipophilicity and metabolic stability, while the amine group provides a reactive site for further functionalization. Computational models predict a planar benzoxazole core with the difluoromethyl group adopting a conformation perpendicular to the ring plane to minimize steric hindrance .
Synthetic Pathways and Intermediate Design
While no direct synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine has been reported, analogous benzoxazole derivatives are typically synthesized via cyclization reactions. A plausible route involves:
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Formation of the Benzoxazole Core:
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Functionalization:
A related intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, was synthesized by reacting methylhydrazine sulfate with trifluoromethylated precursors, followed by amidation . This suggests that similar strategies could be adapted for benzoxazole systems.
Physicochemical Properties and Spectroscopic Data
Predicted Physicochemical Parameters
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Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]+ 185.05210 134.2 [M+Na]+ 207.03404 145.4 [M-H]- 183.03754 134.6
These CCS values, derived from ion mobility spectrometry predictions, are critical for mass spectrometry-based identification .
Spectroscopic Signatures
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¹H NMR: The amine proton (-NH₂) is expected to resonate at δ 5.3–5.5 ppm, while the difluoromethyl (-CF₂H) group shows a triplet near δ 6.6 ppm (J = 55 Hz) .
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¹⁹F NMR: A doublet at δ -110 ppm, characteristic of -CF₂H groups .
Materials Science and Coordination Chemistry
Dye-Sensitized Solar Cells (DSSCs)
2-(Difluoromethyl)benzimidazole derivatives act as charge-transfer mediators in DSSCs, with copper coordination complexes reducing recombination rates . The benzoxazole analog’s amine group may enable similar metal coordination (e.g., with Cu²+ or Ru³+), enhancing electron transport in photovoltaic devices .
Electronic Properties
The electron-withdrawing difluoromethyl group stabilizes the benzoxazole’s π-system, reducing the HOMO-LUMO gap. Density functional theory (DFT) calculations predict a bandgap of ~3.2 eV, suitable for organic semiconductor applications .
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for difluoromethylation without side reactions remains a hurdle.
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Biological Screening: Prioritize in vitro assays against fungal pathogens (e.g., Botrytis cinerea) and cancer cell lines (e.g., MCF-7).
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Materials Characterization: Investigate charge-transport properties using cyclic voltammetry and time-resolved spectroscopy.
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